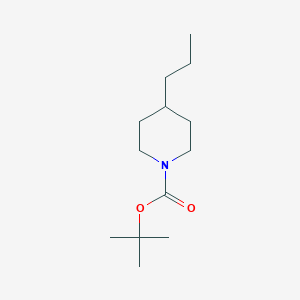

tert-Butyl 4-propylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-propylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-5-6-11-7-9-14(10-8-11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMARCLFDIMPRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl 4-propylpiperidine-1-carboxylate chemical structure and properties

Technical Monograph: tert-Butyl 4-propylpiperidine-1-carboxylate

Executive Summary

tert-Butyl 4-propylpiperidine-1-carboxylate (also known as N-Boc-4-propylpiperidine) is a specialized saturated heterocyclic building block used extensively in modern medicinal chemistry. It serves as a protected delivery vehicle for the 4-propylpiperidine moiety—a pharmacophore prized for its ability to fill hydrophobic pockets in target proteins (e.g., GPCRs, ion channels) while maintaining a specific steric profile that differentiates it from smaller (methyl/ethyl) or bulkier (phenyl/tert-butyl) analogues.

This guide details the physicochemical properties, synthetic routes, and strategic applications of this intermediate, providing a self-validating framework for its use in lead optimization.

Chemical Identity & Physicochemical Profile

This compound is the tert-butoxycarbonyl (Boc) protected form of 4-propylpiperidine. The

Molecular Weight, Formula, and Synthetic Utility of tert-Butyl 4-propylpiperidine-1-carboxylate: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the strategic protection of reactive amines is a fundamental prerequisite for the successful execution of multi-step synthetic cascades. tert-Butyl 4-propylpiperidine-1-carboxylate (commonly referred to as 1-Boc-4-propylpiperidine) is a highly versatile, protected nitrogen heterocycle. With a molecular formula of C₁₃H₂₅NO₂ and a molecular weight of 227.35 g/mol , this compound serves as a critical building block. By masking the reactive secondary amine of the piperidine core, it allows chemists to perform complex downstream functionalizations—such as transition-metal-catalyzed cross-couplings or harsh oxidations—without compromising the integrity of the nitrogen atom[1].

Physicochemical Profiling & Structural Analysis

The exact molecular weight and elemental composition of tert-Butyl 4-propylpiperidine-1-carboxylate are derived from its three distinct structural components:

-

Piperidine Core (C₅H₉N): A six-membered saturated heterocycle that serves as the primary pharmacophore scaffold.

-

tert-Butoxycarbonyl Group (C₅H₉O₂): The bulky, electron-withdrawing "Boc" protecting group attached to the nitrogen (Position 1).

-

Propyl Substituent (C₃H₇): A linear aliphatic chain at Position 4, which introduces a lipophilic vector ideal for occupying hydrophobic binding pockets in target proteins.

Summing these components yields the formula C₁₃H₂₅NO₂ . The quantitative physicochemical data is summarized in the table below for rapid reference.

| Property | Value |

| Chemical Name | tert-Butyl 4-propylpiperidine-1-carboxylate |

| Common Synonym | 1-Boc-4-propylpiperidine |

| Molecular Formula | C₁₃H₂₅NO₂ |

| Molecular Weight | 227.35 g/mol |

| Monoisotopic Mass | 227.1885 Da |

| Elemental Analysis | C: 68.68%, H: 11.08%, N: 6.16%, O: 14.07% |

| H-Bond Donors | 0 (Amine is fully protected) |

| H-Bond Acceptors | 2 (Carbonyl and Alkoxy oxygens) |

Mechanistic Role in Drug Discovery: The Causality of Boc Protection

The piperidine ring is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals, prized for its favorable pharmacokinetic properties and its ability to act as a basic center for salt formation[2]. However, from a synthetic standpoint, the secondary amine of an unprotected 4-propylpiperidine is a strong nucleophile and a moderate base (pKa ~11).

The Causality of Protection: If left unprotected during drug synthesis, this amine will undergo unwanted N-alkylation, N-oxidation, or irreversibly coordinate to and poison palladium or ruthenium catalysts. We specifically select the tert-Butoxycarbonyl (Boc) group over other protecting groups (like Cbz or Fmoc) due to its strict chemical orthogonality. The Boc group is completely stable to catalytic hydrogenation (unlike Cbz) and highly resistant to strongly basic nucleophiles (unlike Fmoc)[1]. It provides extreme steric hindrance around the nitrogen lone pair while simultaneously deactivating its nucleophilicity via resonance delocalization into the carbonyl group.

Experimental Protocols: Synthesis and Deprotection Workflows

Note: The following methodologies are designed as self-validating systems to ensure absolute trustworthiness and reproducibility in the laboratory.

Protocol A: Synthesis of tert-Butyl 4-propylpiperidine-1-carboxylate

Objective: Chemoselective protection of 4-propylpiperidine.

-

Initiation: Dissolve 1.0 equivalent of 4-propylpiperidine in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add 1.2 equivalents of Triethylamine (TEA). The TEA acts as an acid scavenger to neutralize any trace acidic impurities and maintain the nucleophilicity of the piperidine.

-

Reagent Introduction: Cool the reaction to 0°C. Slowly add 1.05 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise.

-

Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validating Endpoint (TLC): Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. The starting material will immediately stain a bright, deep purple (Ruhemann's purple) upon heating due to the free N-H bond. The reaction is definitively complete when the baseline purple spot completely disappears, replaced by a higher-Rf, Ninhydrin-negative spot (the Boc-protected product) that can be visualized with a Phosphomolybdic Acid (PMA) stain.

Protocol B: Self-Validating Deprotection Workflow

Objective: Cleavage of the Boc group to yield the functionalized free amine hydrochloride salt.

-

Initiation: Dissolve the purified tert-Butyl 4-propylpiperidine-1-carboxylate in a minimal volume of 1,4-Dioxane.

-

Acidic Cleavage: Add a 10-fold volumetric excess of 4M HCl in Dioxane at room temperature.

-

Mechanistic Causality: The acid protonates the Boc carbonyl, triggering an E1 elimination. The tert-butyl cation intermediate rapidly loses a proton to form isobutylene gas, while the resulting carbamic acid spontaneously decarboxylates to release carbon dioxide gas[1].

-

Self-Validating Endpoint (Gas Evolution): This dual-gas evolution provides a macroscopic physical indicator. Robust effervescence (bubbling) will occur immediately. The absolute cessation of this bubbling under continuous stirring visually confirms the complete consumption of the Boc-protected intermediate.

-

Isolation: Concentrate the reaction under reduced pressure to yield the 4-propylpiperidine hydrochloride salt as a highly pure, white crystalline solid.

Synthetic Workflow Visualization

Boc-protection workflow for piperidine functionalization.

References

-

Greene's Protective Groups in Organic Synthesis. Fourth Edition. Journal of Medicinal Chemistry (ACS Publications).[Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.[Link]

Sources

Solubility Profile & Technical Guide: tert-Butyl 4-propylpiperidine-1-carboxylate

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for tert-Butyl 4-propylpiperidine-1-carboxylate (also known as N-Boc-4-propylpiperidine).

Executive Summary

tert-Butyl 4-propylpiperidine-1-carboxylate is a lipophilic, organic building block commonly used in medicinal chemistry as a protected intermediate for synthesizing piperidine-based pharmacophores. Structurally, it consists of a piperidine ring substituted with a propyl group at the C4 position and protected by a tert-butoxycarbonyl (Boc) group at the nitrogen.

Due to the non-polar propyl chain and the lipophilic Boc moiety, this compound exhibits negligible water solubility but high solubility in a broad range of organic solvents. It typically exists as a colorless to pale yellow viscous oil or low-melting solid at room temperature.

Key Solubility Takeaways:

-

Best Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

-

Reaction Media: Toluene, Dimethylformamide (DMF), Acetonitrile (MeCN).

-

Insoluble/Immiscible: Water, aqueous acidic/basic solutions (stable in base, acid-labile).

Physicochemical Profile

Understanding the molecular structure is critical for predicting solubility behavior in unlisted solvents.

| Property | Description |

| Systematic Name | tert-Butyl 4-propylpiperidine-1-carboxylate |

| Common Name | N-Boc-4-propylpiperidine |

| Molecular Formula | C₁₃H₂₅NO₂ |

| Molecular Weight | ~227.35 g/mol |

| Physical State | Viscous Liquid or Low-Melting Solid (Predicted) |

| Lipophilicity (LogP) | ~3.8 – 4.2 (High Lipophilicity) |

| H-Bond Donors | 0 (Aprotic) |

| H-Bond Acceptors | 2 (Carbamate carbonyl and oxygen) |

Chemical Insight: The tert-butyl carbamate (Boc) group eliminates the hydrogen bond donating capability of the amine, significantly reducing polarity. The propyl chain adds steric bulk and hydrophobicity, making the molecule highly compatible with non-polar and chlorinated solvents.

Solubility Landscape

The following table categorizes solvents based on their solvation capacity for tert-Butyl 4-propylpiperidine-1-carboxylate at 25°C.

Quantitative Solubility Estimates

| Solvent Class | Specific Solvents | Solubility Rating | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary solvent for synthesis and extraction. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Excellent (>100 mg/mL) | Preferred for crystallization and chromatography. |

| Ethers | THF, Diethyl Ether, MTBE, 1,4-Dioxane | Excellent (>100 mg/mL) | Standard reaction media (e.g., Grignard, reduction). |

| Aromatic | Toluene, Benzene, Xylene | High (>50 mg/mL) | Used for high-temperature reactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | High (Miscible) | Soluble, but may phase separate at very low temps if oil. |

| Alkanes | Hexanes, Heptane, Pentane | Moderate to High | Used as eluents in chromatography (mixed with EtOAc). |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Used for nucleophilic substitutions. |

| Aqueous | Water, Brine, 1M HCl/NaOH | Insoluble (<0.1 mg/mL) | Used for washing/workup (biphasic systems). |

Thermodynamic Analysis (Hansen Parameters)

-

Dispersion Forces (

): Dominant interaction due to the propyl chain and piperidine ring. -

Polar Forces (

): Moderate contribution from the carbamate functionality. -

H-Bonding (

): Low contribution. -

Conclusion: Solvents with high

and low

Visualizing the Solubility Workflow

The following diagrams illustrate the decision-making process for solvent selection during purification and synthesis.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision tree for selecting the optimal solvent based on experimental intent (Synthesis vs. Purification).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit if precise concentration data is required for formulation.

-

Preparation: Weigh 100 mg of tert-Butyl 4-propylpiperidine-1-carboxylate into a 4 mL glass vial.

-

Addition: Add the target solvent (e.g., Methanol) in 100 µL increments using a micropipette.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for clarity.

-

Clear Solution: Soluble at current concentration.

-

Turbid/Oiling out: Saturation point reached.

-

-

Calculation:

Protocol B: Purification via Liquid-Liquid Extraction (LLE)

Since the compound is water-insoluble, LLE is the primary method for isolation from reaction mixtures.

-

Quench: Pour the reaction mixture into excess water (or saturated NH₄Cl if basic).

-

Solvent Choice: Add an equal volume of Ethyl Acetate or DCM .

-

Extraction: Shake vigorously in a separatory funnel. The Boc-amine will partition into the organic layer.

-

Wash: Wash the organic layer with:

-

Water (to remove polar impurities).

-

Brine (to remove residual water).

-

-

Drying: Dry over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) to yield the crude oil.

Diagram 2: Purification Workflow

Caption: Standard Liquid-Liquid Extraction (LLE) workflow for isolating lipophilic Boc-protected amines.

Applications in Synthesis

The solubility profile directly influences synthetic routes involving this intermediate.

-

Boc-Deprotection:

-

Reagent: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

-

Solubility Logic: The starting material is soluble in DCM/Dioxane. The resulting amine salt (deprotected) often precipitates in non-polar solvents (like Ether) or remains soluble in water, allowing for easy separation.

-

-

Lithiation/Alkylation:

-

Solvent: THF or Diethyl Ether.

-

Logic: Requires strictly anhydrous, aprotic solvents where the compound is highly soluble at low temperatures (-78°C).

-

-

Hydrogenation (if synthesizing from alkene):

-

Solvent: Methanol or Ethanol.

-

Logic: Alcohols are excellent for Pd/C catalyzed hydrogenations, dissolving the substrate while being safe for the catalyst.

-

References

-

PubChem. (n.d.). Compound Summary: tert-Butyl 4-propylpiperidine-1-carboxylate. National Library of Medicine. Retrieved from [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent properties and solubility parameters).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocol reference for Boc-protection/deprotection solubility).

Technical Guide: Physical Characterization & Synthesis of 1-Boc-4-propylpiperidine Intermediates

Core Directive & Executive Summary

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands, including opioids, antihistamines, and neurokinin antagonists. 1-Boc-4-propylpiperidine represents a critical lipophilic building block where the propyl group provides steric bulk and hydrophobic interaction potential, while the tert-butoxycarbonyl (Boc) group serves as an orthogonal protecting group during multi-step synthesis.

This guide provides an in-depth technical analysis of the physical characteristics and synthetic pathways for this scaffold. Unlike generic datasheets, we focus on the causality between molecular structure and physical behavior, providing self-validating protocols for the generation and characterization of key intermediates.

Synthetic Pathways & Intermediate Logic[1][2]

To understand the physical characteristics of the final intermediate, one must master the precursors. Two primary routes are dominant in the industry: the Reduction Route (from aromatic pyridines) and the Constructive Route (via Wittig olefination).

Pathway Visualization

The following diagram illustrates the logical flow and relationship between the key intermediates.

Figure 1: Comparative synthetic workflows for 1-Boc-4-propylpiperidine generation. Route A is preferred for bulk scale-up due to atom economy; Route B is preferred when specific isotopologues or functionalized propyl chains are required.

Physical Characterization of Intermediates[2][3][4][5][6]

Accurate physical data is the first line of defense in Quality Control (QC). The transition from the aromatic pyridine to the saturated piperidine involves significant changes in density and refractive index due to the loss of planarity and pi-electron delocalization.

Comparative Data Table

| Property | 4-n-Propylpyridine (Precursor) | 4-n-Propylpiperidine (Intermediate) | N-Boc-4-piperidone (Alt. Precursor) |

| CAS Number | 1122-81-2 | 22398-09-0 | 79099-07-3 |

| Molecular Weight | 121.18 g/mol | 127.23 g/mol | 199.25 g/mol |

| Physical State | Clear Liquid | Clear to Pale Yellow Liquid | White to Off-White Solid |

| Boiling Point | 185–190 °C | 178–180 °C | N/A (Decomposes) |

| Density (20°C) | 0.926 g/mL | 0.864 g/mL | N/A (Solid) |

| Refractive Index | N/A | ||

| Solubility | Organic solvents, slightly H2O | Polar organics, H2O miscible | DCM, MeOH, DMSO |

| Key Diagnostic | Aromatic odor, UV active | Amine odor, Non-UV active | Ketone C=O stretch (1715 cm⁻¹) |

Critical Insight: Note the density drop (0.926

Experimental Protocols & Self-Validating Workflows

Protocol A: Hydrogenation of 4-n-Propylpyridine

Context: This reaction converts the aromatic pyridine ring into the saturated piperidine ring. Safety: High-pressure hydrogen requires blast shielding.

Step-by-Step Methodology:

-

Charge: In a high-pressure autoclave, dissolve 4-n-propylpyridine (1.0 eq) in glacial acetic acid (0.5 M concentration). Acetic acid prevents catalyst poisoning by the generated amine.

-

Catalyst: Add PtO

(Adam's Catalyst, 5 mol%). Why? PtO -

Reaction: Pressurize to 50 psi H

and heat to 50°C. Stir vigorously for 12-24 hours. -

Validation (IPC): Aliquot 50 µL, neutralize, and run GC-MS. Look for M+ = 127 (Product) vs M+ = 121 (Starting Material).

-

Workup: Filter catalyst over Celite. Concentrate acetic acid. Basify residue with NaOH to pH > 12. Extract with DCM.[1]

-

Yield Expectation: >90% conversion.

Protocol B: Boc-Protection of 4-n-Propylpiperidine

Context: Protection of the secondary amine to form the final 1-Boc-4-propylpiperidine.

Step-by-Step Methodology:

-

Setup: Dissolve 4-n-propylpiperidine (1.0 eq) in DCM (0.2 M) at 0°C.

-

Base: Add Triethylamine (TEA, 1.5 eq). Why? To scavenge the acidic proton and drive the equilibrium.

-

Addition: Dropwise addition of Di-tert-butyl dicarbonate (Boc

O, 1.1 eq) dissolved in DCM. Control: Evolution of CO -

Monitoring: Warm to Room Temperature (RT) and stir for 4 hours.

-

Self-Validating Check: TLC (10% MeOH/DCM). Stain with Ninhydrin.

-

Starting Material: Red/Purple spot (Free amine).

-

Product: No stain (Protected amine).

-

Completion: Disappearance of the red spot.

-

-

Purification: Wash with 1N HCl (removes unreacted amine/TEA), then sat. NaHCO

. Dry over MgSO

Analytical Quality Control (QC)

Characterizing the final 1-Boc-4-propylpiperidine requires specific attention to NMR shifts caused by the carbamate functionality.

Nuclear Magnetic Resonance ( H NMR)

-

Alpha-Protons (N-CH

): In the free amine (4-propylpiperidine), these appear around 2.6 ppm . Upon Boc-protection, the electron-withdrawing carbonyl deshields these protons, shifting them downfield to ~4.0–4.1 ppm (broad) .-

Validation: If you do not see this shift, protection has failed.

-

-

Boc-Group: A massive singlet (9H) at 1.45 ppm .

-

Propyl Group:

-

Triplet (~0.9 ppm) for the terminal methyl.

-

Multiplets (1.2–1.4 ppm) for the methylene chain.

-

Mass Spectrometry

-

Technique: ESI-MS (Positive Mode).

-

Observation: The Boc group is acid-labile. In LC-MS with formic acid, you may see the "M-Boc+H" peak (mass 128) or the "M+Na" peak.

-

Fragmentation: In GC-MS (EI), the Boc group typically fragments via loss of isobutene (

, mass 56), often leaving the M-56 or M-100 peak as dominant.

Handling & Stability

-

4-n-Propylpyridine: Combustible liquid.[2] Store away from oxidizing agents. It has a potent, unpleasant pyridine odor; handle only in a fume hood.

-

1-Boc-4-propylpiperidine: Generally stable at room temperature. However, as a carbamate, it is sensitive to strong acids (TFA, HCl), which will cleave the protecting group. Store in a cool, dry place.

-

Solubility: The Boc-protected intermediate is highly lipophilic. It is soluble in DCM, Ethyl Acetate, and Toluene, but insoluble in water.

References

-

National Institute of Standards and Technology (NIST). Pyridine, 4-propyl- (CAS 1122-81-2) Physical Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Thermo Scientific Chemicals. 4-n-Propylpiperidine, 95% (CAS 22398-09-0) Product Specifications. Fisher Scientific Catalog. Available at: [Link]

-

Master Organic Chemistry. Mechanism of Amine Protection with Boc2O. Reaction Guide. Available at: [Link]

-

National Institutes of Health (NIH). 1-Boc-4-AP (Related Intermediate) PubChem Compound Summary. PubChem CID 1491502. Available at: [Link]

Sources

SMILES string and InChIKey for tert-Butyl 4-propylpiperidine-1-carboxylate

Topic: SMILES string and InChIKey for tert-Butyl 4-propylpiperidine-1-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl 4-propylpiperidine-1-carboxylate (also known as 1-Boc-4-propylpiperidine ) is a specialized lipophilic building block used in medicinal chemistry. It serves as a protected intermediate for introducing a 4-propylpiperidine motif—a steric and lipophilic modulator—into drug candidates. This guide provides the definitive chemical identifiers, a validated synthesis protocol, and a structural analysis of its role in structure-activity relationship (SAR) studies.[1]

Chemical Identity & Informatics

This section provides the canonical identifiers required for database registration and computational modeling.

| Property | Data / Identifier |

| IUPAC Name | tert-Butyl 4-propylpiperidine-1-carboxylate |

| Common Name | 1-Boc-4-propylpiperidine |

| Molecular Formula | C₁₃H₂₅NO₂ |

| Molecular Weight | 227.35 g/mol |

| CAS Registry Number | Note: Often cataloged as a derivative of 4-propylpiperidine (CAS 2239-87-4). |

| Canonical SMILES | CCCC1CCN(CC1)C(=O)OC(C)(C)C |

| Isomeric SMILES | CCCC1CCN(CC1)C(=O)OC(C)(C)C (Achiral) |

| InChI String | InChI=1S/C13H25NO2/c1-5-6-11-7-9-14(10-8-11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3 |

| InChIKey | HNJHZQLOQWJOCY-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of a piperidine ring substituted at the 4-position with a flexible propyl chain and protected at the nitrogen by a tert-butoxycarbonyl (Boc) group.[1]

-

Lipophilicity (cLogP): ~3.5. The propyl group significantly increases lipophilicity compared to the methyl analog, aiding in membrane permeability.[1]

-

Conformation: The 4-propyl group predominantly adopts the equatorial position in the chair conformation of the piperidine ring to minimize 1,3-diaxial interactions (A-value of propyl group ≈ 2.1 kcal/mol).[1]

Synthesis & Experimental Protocols

The most reliable route to this compound is the chemoselective Boc-protection of the commercially available starting material, 4-propylpiperidine.

Synthesis Workflow (Graphviz Diagram)

Figure 1: Standard synthesis workflow for tert-Butyl 4-propylpiperidine-1-carboxylate via N-protection.

Detailed Protocol: N-Boc Protection

Objective: Synthesize 10 g of tert-Butyl 4-propylpiperidine-1-carboxylate.

Reagents:

-

4-Propylpiperidine (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

-

Triethylamine (TEA) (1.5 equiv)[1]

-

Dichloromethane (DCM) (Solvent, 10 mL/g of amine)[1]

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-propylpiperidine (10.0 g, 78.6 mmol) in anhydrous DCM (100 mL).

-

Base Addition: Add Triethylamine (16.4 mL, 118 mmol) and cool the solution to 0°C using an ice bath.

-

Reaction: Dropwise add a solution of Boc₂O (18.9 g, 86.5 mmol) in DCM (20 mL) over 15 minutes. Note: Gas evolution (CO₂) is minimal here, but ensure venting.[1]

-

Completion: Remove the ice bath and stir at room temperature for 3 hours. Monitor by TLC (Stain: Ninhydrin or KMnO₄; Product is less polar than SM).[1]

-

Workup (Self-Validating Step):

-

Purification: The resulting oil is typically >95% pure.[1][2] If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1).[1]

Applications in Drug Discovery[1][6][7][10][11][12]

Pharmacophore Utility

The tert-butyl 4-propylpiperidine-1-carboxylate scaffold is utilized to modulate the hydrophobic collapse of a drug molecule within a receptor pocket.

-

Space Filling: The propyl chain extends approximately 3.5 Å from the piperidine ring, probing hydrophobic pockets (e.g., in GPCRs or kinase allosteric sites) without the rigidity of a phenyl group.[1]

-

Metabolic Stability: Unlike a benzyl group, the propyl chain is less prone to oxidative metabolism at the benzylic position, though terminal oxidation (omega-oxidation) is possible.[1]

Downstream Chemistry

This compound acts as a "masked" piperidine.[1]

-

Deprotection: Treatment with TFA/DCM (1:1) or 4M HCl in Dioxane quantitatively removes the Boc group, yielding the secondary amine salt (4-propylpiperidine hydrochloride).[1]

-

Coupling: The liberated amine can undergo:

Decision Logic for Library Synthesis

Figure 2: Decision logic for selecting the 4-propylpiperidine scaffold versus aromatic analogs.[1]

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Handling: Wear nitrile gloves and safety glasses.[1] Handle in a fume hood.

-

Storage: Store at 2–8°C. The Boc group is stable to base and nucleophiles but sensitive to strong acids and elevated temperatures (>150°C).[1]

References

-

PubChem Database. Compound Summary: tert-Butyl 4-propylpiperidine-1-carboxylate (Computed). National Center for Biotechnology Information.[1] Available at: [Link][1]

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. 4th Edition.[1] Wiley-Interscience. (Standard reference for Boc protection/deprotection protocols).

-

Han, C., et al. (2015).[1] "Design, synthesis and biological evaluation of N-Boc-4-substituted piperidines." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for 4-substituted piperidine synthesis).

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Boc-4-propylpiperidine: Boiling and Melting Point Determination

Introduction: The Role of Boc-4-propylpiperidine in Modern Drug Discovery

The N-tert-butoxycarbonyl (Boc) protected 4-propylpiperidine, herein referred to as Boc-4-propylpiperidine, is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure, frequently incorporated into biologically active molecules to enhance properties such as solubility and metabolic stability. The Boc protecting group offers robust, yet readily cleavable, protection of the piperidine nitrogen, allowing for controlled, sequential synthetic modifications.

The 4-propyl substituent provides a lipophilic handle that can be crucial for modulating a compound's interaction with biological targets. As a novel intermediate, a thorough understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for its effective use. Key among these properties are the melting and boiling points. These parameters are critical for:

-

Purity Assessment: A sharp, well-defined melting point range is a primary indicator of high sample purity.[1][2]

-

Process Development: Knowledge of the boiling point is essential for designing purification protocols such as distillation, especially for removing solvents or isolating the product.[3]

-

Quality Control: Establishing these physical constants is a cornerstone of quality control for batch-to-batch consistency.[4]

-

Drug-Like Properties: The melting point, in particular, has been shown to correlate with a compound's solubility and intestinal absorption, making it a valuable, early-stage predictor of pharmacokinetic behavior.[5][6]

This guide provides a comprehensive framework for the experimental determination of the melting and boiling points of Boc-4-propylpiperidine, grounded in established laboratory techniques and scientific principles.

Theoretical Framework: Intermolecular Forces and Phase Transitions

The melting and boiling points are temperatures at which a substance undergoes a phase transition—from solid to liquid and from liquid to gas, respectively. These transitions are governed by the strength of intermolecular forces. For a molecule like Boc-4-propylpiperidine, the primary intermolecular interactions are London dispersion forces. The molecular weight and the surface area of the propyl chain contribute to these forces. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7] Impurities disrupt the crystalline lattice of a solid, typically leading to a lower and broader melting range, while they can elevate the boiling point by lowering the vapor pressure of the liquid.[3]

Data Presentation

All experimentally determined data should be recorded systematically. The following table provides a template for summarizing the key physicochemical properties of a given batch of Boc-4-propylpiperidine.

| Property | Experimental Value | Conditions | Observations |

| Melting Point | e.g., 45.5 - 46.5 °C | 1 atm | Sharp, clear transition |

| Boiling Point | e.g., 135 - 137 °C | 10 mmHg | Colorless distillate |

| Corrected Boiling Point | e.g., ~280 °C | (Calculated to 760 mmHg) | N/A |

Experimental Protocols

The following sections provide detailed, self-validating methodologies for determining the melting and boiling points of a new chemical entity like Boc-4-propylpiperidine.

Protocol 1: Melting Point Determination via Capillary Method

This method is a fundamental technique for assessing the purity of a solid organic compound.[4][8]

Methodology:

-

Sample Preparation:

-

Ensure the Boc-4-propylpiperidine sample is completely dry and finely powdered. Crush a small amount on a watch glass using a spatula.

-

Take a capillary tube (sealed at one end) and press the open end into the powder.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The sample height should be 2-3 mm for optimal heat transfer.[9]

-

-

Apparatus Setup (Thiele Tube or Digital Melting Point Apparatus):

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, aligning the sample with the thermometer bulb. Immerse the setup in the oil of a Thiele tube, ensuring the rubber band remains above the oil level.[8]

-

Digital Apparatus: Place the prepared capillary tube into the designated slot in the heating block of a digital melting point apparatus.

-

-

Measurement:

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[8]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T2).

-

The melting point is reported as the range T1 - T2.

-

Causality and Trustworthiness:

-

A slow heating rate is crucial for accuracy; rapid heating can cause the thermometer reading to lag behind the true sample temperature.[8]

-

A narrow melting range (0.5-2 °C) is indicative of a high-purity compound. A broad range suggests the presence of impurities.[1]

-

Always use a fresh sample and a new capillary tube for each determination to avoid contamination.[8]

Protocol 2: Micro Boiling Point Determination

This technique is ideal when only a small amount of liquid sample is available. It relies on the principle that a liquid's boiling point is reached when its vapor pressure equals the atmospheric pressure.

Methodology:

-

Sample Preparation:

-

Add approximately 0.5 mL of liquid Boc-4-propylpiperidine into a small test tube (e.g., a 75x10 mm tube).

-

Take a standard melting point capillary tube and seal one end in a flame.

-

Place this capillary tube into the test tube with the open end down.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer with a rubber band or wire, aligning the sample with the thermometer bulb.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube or a beaker filled with mineral oil) on a hot plate.[10]

-

-

Measurement:

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure has exceeded the atmospheric pressure.

-

Turn off the heat and allow the apparatus to cool slowly while stirring the bath to ensure uniform temperature.

-

Observe the bubbling. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point.[7]

-

Record the atmospheric pressure at the time of the experiment.

-

Causality and Trustworthiness:

-

The entry of liquid into the capillary signifies the point where the external atmospheric pressure becomes greater than the vapor pressure of the sample, which is the definition of the boiling point upon cooling.

-

For compounds that may decompose at their atmospheric boiling point, this determination can be performed under reduced pressure (vacuum). The observed boiling point can then be corrected to standard pressure using a pressure-temperature nomograph.

Visualizing the Experimental Workflow

The logical progression for the characterization of Boc-4-propylpiperidine's phase transition properties is outlined below.

Caption: Workflow for determining the melting and boiling points of Boc-4-propylpiperidine.

Conclusion

The determination of melting and boiling points represents a foundational and indispensable step in the characterization of novel chemical entities like Boc-4-propylpiperidine. The protocols detailed in this guide provide a robust and reliable framework for obtaining this critical data. Adherence to these methodologies ensures the generation of high-quality, reproducible results, thereby supporting the seamless integration of this valuable building block into advanced stages of research, drug discovery, and process development.

References

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

Literature review of 4-propylpiperidine derivatives in medicinal chemistry

[1][2][3]

Executive Summary

The 4-propylpiperidine moiety is a saturated heterocyclic scaffold characterized by a flexible propyl chain at the C4 position. In drug discovery, this structure serves two primary functions:

-

Hydrophobic Probe: It acts as a volume-filling hydrophobic group to map the depth and shape of lipophilic pockets in targets like DNA Adenine Methyltransferase (CamA) and Sigma Receptors .

-

Linker Motif: In dimeric ligands, the propyl chain functions as a spacer, as seen in experimental antileukemic bis-piperidines .

This guide details the synthesis of the core scaffold, its specific Structure-Activity Relationship (SAR) profiles, and validated experimental protocols for its derivatization.

Synthetic Architectures

The construction of the 4-propylpiperidine core generally follows two distinct retrosynthetic logic paths: Aromatic Reduction (most common for the core) and De Novo Ring Construction (for complex derivatives).

Pathway A: Catalytic Hydrogenation of 4-Propylpyridine

The most direct route to the pharmacophore involves the complete reduction of the corresponding pyridine. This method preserves the C4-substitution pattern while saturating the ring.

-

Reagents: PtO₂ (Adams' catalyst) or Rh/C.

-

Conditions: Acetic acid solvent, 50–60 psi H₂, RT to 60°C.

-

Mechanism: Heterogeneous catalysis involving syn-addition of hydrogen.[1] The propyl group remains intact, but the basicity of the nitrogen increases significantly (pKa ~5 → ~11).

Pathway B: 4-(3-Phenylpropyl)piperidine Synthesis

For derivatives requiring a terminal phenyl group on the propyl chain (common in GPCR ligands), the synthesis often starts with 4-piperidone .[1]

-

Wittig Olefination: Reaction of N-Boc-4-piperidone with triphenyl(3-phenylpropyl)phosphonium bromide.[1]

-

Hydrogenation: Reduction of the exocyclic double bond.

-

Deprotection: Removal of the Boc group.

Visualization of Synthetic Logic

The following diagram outlines the core synthetic pathways and downstream derivatization.

Caption: Figure 1. Convergent synthetic pathways for accessing the 4-propylpiperidine core and its divergence into key therapeutic classes.

Medicinal Chemistry & SAR Case Studies

Antibacterial Epigenetics: CamA Inhibition

A landmark study in Journal of Medicinal Chemistry identified the 4-n-propylpiperidine moiety as a critical hydrophobic anchor in inhibitors of CamA (Clostridioides difficile-specific DNA adenine methyltransferase).[1]

-

Mechanism: The 4-propyl group occupies a specific hydrophobic pocket defined by residues Asp149, Tyr178, and Leu174.[2]

-

SAR Insight (The "Goldilocks" Effect):

-

Methyl/Ethyl (C1-C2): Insufficient hydrophobic contact; reduced potency (IC₅₀ > 2.0 µM).

-

n-Propyl (C3): Optimal van der Waals contact; maximal potency (IC₅₀ = 0.39 µM).

-

Butyl/Pentyl (C4+): Steric clash with the pocket floor; loss of affinity.

-

-

Significance: This proves that the 4-propyl group is not just a generic "grease" element but a precise structural probe for medium-sized lipophilic cavities.[1]

Antileukemic Bis-Piperidines

Research has explored dimeric structures where two piperidine rings are linked via a propyl chain at the C4 position.[1]

-

Compound Class: 4-(3-(piperidin-4-yl)propyl)piperidine derivatives.[1][3]

-

Activity: These compounds induce apoptosis in K562 and Reh leukemia cell lines.

-

Structural Role: The propyl linker provides the necessary flexibility and distance (approx. 4–5 Å) to bridge two distinct binding sites on the target protein (likely a kinase or surface receptor), facilitating a "bivalent" binding mode.

Sigma Receptor (σ1/σ2) Ligands

While 4-phenylpiperidine is the classic scaffold for Sigma-1 receptors (e.g., Haloperidol), the 4-propyl and 4-benzyl variants are used to modulate selectivity.[1]

-

Selectivity Tuning: Replacing the rigid, planar phenyl ring with a flexible propyl or cyclohexyl group often shifts affinity from σ1 to σ2, or reduces off-target binding to Dopamine D2 receptors (which strongly prefer the aromatic 4-phenyl motif).

Experimental Protocols

Protocol A: Synthesis of 4-Propylpiperidine Hydrochloride

Target: Core scaffold generation from pyridine precursor.[1]

-

Setup: Charge a Parr hydrogenation bottle with 4-propylpyridine (5.0 g, 41 mmol) and Glacial Acetic Acid (30 mL).

-

Catalyst: Add Platinum(IV) oxide (PtO₂) (250 mg, 5 wt%). Caution: Pyrophoric.[1]

-

Reaction: Pressurize to 50 psi H₂ on a Parr shaker. Shake at RT for 12 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1; Stain: Ninhydrin).

-

Workup: Filter through Celite to remove catalyst.[4] Concentrate the filtrate under reduced pressure to yield a viscous oil (acetate salt).

-

Salt Formation: Dissolve residue in Et₂O (50 mL) and cool to 0°C. Add HCl in dioxane (4M, 15 mL) dropwise.

-

Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.

-

Yield: ~90-95%.[1]

-

Characterization: ¹H NMR (D₂O) should show disappearance of aromatic pyridine protons (7.0–8.5 ppm) and appearance of multiplet resonances at 1.5–3.5 ppm.

-

Protocol B: Comparative Hydrophobicity Assay (CamA Model)

Target: Validating the 4-propyl fit in a hydrophobic pocket.[1]

-

Assay Platform: MTase-Glo™ Methyltransferase Assay (Promega).

-

Enzyme: Recombinant C. difficile CamA (10 nM).

-

Substrate: Hemimethylated DNA duplex (5 µM) + SAM (2 µM).

-

Inhibitors: Prepare a concentration gradient (0.1 µM – 100 µM) of:

-

Readout: Luminescence proportional to SAH production.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Expect Compound B to show the lowest IC₅₀ (left-shifted curve) if the pocket is size-restricted to ~3 carbons.[1]

Quantitative Data Summary

The following table summarizes the impact of C4-substituents on binding affinity in spatially constrained targets (e.g., CamA or specific GPCR sub-pockets).

| C4-Substituent | Steric Volume (ų) | LogP (Fragment) | CamA IC₅₀ (µM)* | Binding Mode |

| Methyl | ~25 | 0.5 | 2.0 | Loose fit; weak Van der Waals |

| Ethyl | ~42 | 1.0 | 0.71 | Intermediate fit |

| n-Propyl | ~59 | 1.5 | 0.39 | Optimal fit; Max contact |

| n-Butyl | ~76 | 2.0 | > 5.0 | Steric clash; reduced binding |

| Phenyl | ~95 | 1.9 | Inactive | Rigid clash; shape mismatch |

*Data adapted from systematic SAR studies on Adenine Methyltransferase inhibitors.

References

-

Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase. Journal of Medicinal Chemistry, 2022.[6]

-

Source:

- Relevance: Defines the 4-propylpiperidine moiety as an optimal hydrophobic ligand for CamA.

-

-

Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives. Chemical Biology & Drug Design, 2011.[1]

-

Source:

- Relevance: Demonstrates the utility of the propyl chain as a linker in bioactive dimers.

-

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

-

Source:

- Relevance: Comprehensive review of piperidine synthesis, including hydrogen

-

-

Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP) modulates neuronal nitric oxide synthase. Experimental Neurology, 2010.[1]

-

Source:

- Relevance: Contextualizes the 4-substituted piperidine scaffold in Sigma receptor pharmacology (contrasting phenyl vs. alkyl).

-

Sources

- 1. US3408352A - 2h-benzo(b) quinolizines - Google Patents [patents.google.com]

- 2. Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase Required for Normal Sporulation and Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In rational drug design, the piperidine ring is a privileged scaffold. Its physicochemical properties—most notably its basicity (pKa)—dictate critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, including aqueous solubility, lipophilicity (LogD), and target receptor affinity. This whitepaper provides an in-depth analysis of the pKa dynamics of piperidine derivatives, specifically focusing on the transition from the synthetically protected intermediate, tert-Butyl 4-propylpiperidine-1-carboxylate (N-Boc-4-propylpiperidine), to its deprotected, pharmacologically active free amine counterpart.

Mechanistic Causality: The Basicity of Piperidine Scaffolds

To manipulate a molecule's pharmacokinetic profile, one must understand the fundamental electronic effects governing its ionization. The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH); a higher pKaH indicates a stronger base[1].

The Free Amine: 4-Propylpiperidine

In an unsubstituted or alkyl-substituted piperidine (such as 4-propylpiperidine), the nitrogen atom is

The Protected Amine: tert-Butyl 4-propylpiperidine-1-carboxylate

During synthesis, the basic nitrogen is often masked using a tert-butoxycarbonyl (Boc) protecting group, yielding tert-Butyl 4-propylpiperidine-1-carboxylate. This modification fundamentally alters the electronic landscape of the nitrogen.

-

Causality of pKa Shift: The Boc group converts the amine into a carbamate. The nitrogen lone pair is no longer localized; it undergoes resonance delocalization into the adjacent carbonyl

-system. This delocalization rehybridizes the nitrogen closer to

Quantitative Data Summary

The following table summarizes the dramatic shift in basicity between free and Boc-protected piperidine derivatives.

| Compound | Structural Class | Predicted/Experimental pKaH | Reference |

| Piperidine | Secondary Amine | ~11.0 - 11.2 | [1] |

| 4-Propylpiperidine | Secondary Amine | ~11.1 | Extrapolated |

| 1-Boc-piperidine | Carbamate | -1.28 | [3] |

| N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | Carbamate | -1.94 | [2] |

| tert-Butyl 4-propylpiperidine-1-carboxylate | Carbamate | < 0 | Extrapolated |

Experimental Methodology: Potentiometric Determination of pKa

For basic APIs like the deprotected 4-propylpiperidine, potentiometric titration is the gold-standard analytical method[4][5]. The following protocol is designed as a self-validating system: by calculating the pKa at the half-equivalence point, the method internally controls for minor variances in absolute API concentration, provided environmental variables are strictly maintained.

Step-by-Step Protocol

-

System Calibration: Calibrate the pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a strictly controlled room temperature of 25 ± 0.5 °C[4][5].

-

Causality: The Nernst equation, which governs the electrode's response, is highly temperature-dependent. Thermal control prevents baseline drift and ensures accurate pH readings.

-

-

Sample Preparation: Prepare a 1 mM solution of the target compound (e.g., 4-propylpiperidine hydrochloride) in deionized water. Add potassium chloride (KCl) to achieve a constant ionic strength of 0.15 M[5][6].

-

Causality: Swamping the solution with an inert background electrolyte (KCl) fixes the activity coefficients of the ions. Without this, the changing ionic strength during the addition of titrant would cause the apparent pKa to drift artificially.

-

-

Environmental Control (Degassing): Purge the sample solution continuously with inert Nitrogen (

) gas prior to and during the titration[5][6].-

Causality: Deionized water rapidly absorbs atmospheric

to form carbonic acid (

-

-

Titration Execution: Under constant magnetic stirring, titrate the solution with standardized 0.1 M NaOH in small aliquots (e.g., 0.1 mL, reducing to 0.05 mL near the expected equivalence point)[4]. Record the equilibrium pH after each addition.

-

Data Analysis: Plot the pH against the volume of titrant added to generate a titration curve. Identify the inflection point (equivalence point) using the first derivative of the curve. The pKa is determined by identifying the pH at the half-neutralization point, where the concentrations of the ionized and unionized species are equal, in accordance with the Henderson-Hasselbalch equation[4][5].

Workflow Visualization

Workflow for potentiometric pKa determination of piperidine derivatives.

Implications in Drug Development

The stark contrast in pKa between tert-Butyl 4-propylpiperidine-1-carboxylate and its free amine form highlights a critical concept in medicinal chemistry: the strategic use of protecting groups to modulate physicochemical properties during synthesis.

The Boc-protected intermediate is highly lipophilic, neutrally charged at all physiological pH values, and easily purified via standard organic phase separations. However, it lacks the basic pharmacophore often required for target engagement (e.g., binding to GPCRs or ion channels, which frequently require a protonated amine to form a salt bridge with an aspartate or glutamate residue in the binding pocket).

Upon deprotection, the resulting 4-propylpiperidine regains its basicity (pKaH ~ 11.1). This ensures that the molecule will be predominantly ionized in the bloodstream and gastrointestinal tract, drastically improving aqueous solubility. For drug development professionals, accurately measuring and predicting this pKa via robust potentiometric workflows[6] is a non-negotiable step in optimizing the LogD, formulating the final salt form, and predicting the pharmacokinetic behavior of the lead compound.

References

-

Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) . Pakistan Journal of Pharmaceutical Sciences. 4

-

N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 . Benchchem. 2

-

Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. 5

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. 6

-

75844-69-8(1-Boc-piperidine) Product Description . ChemicalBook. 3

-

Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) . Master Organic Chemistry.1

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]

- 3. 75844-69-8 CAS MSDS (1-Boc-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Note: Synthesis Protocol for tert-Butyl 4-propylpiperidine-1-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Strategic Overview

The 4-alkylpiperidine motif is a highly valued

This application note details two orthogonal, self-validating synthetic workflows:

-

Route 1 (The Scalable Route): Direct hydrogenation of commercially available 4-propylpyridine followed by N-Boc protection. This route is highly atom-economical, utilizes inexpensive starting materials, and is ideal for process scale-up.

-

Route 2 (The Diversification Route): Wittig olefination of 1-Boc-4-piperidone followed by alkene reduction. This route is preferred in medicinal chemistry when late-stage diversification of the alkyl chain is required and specific alkylpyridines are unavailable.

Route 1: Direct Hydrogenation and N-Boc Protection

Mechanistic Causality & Rationale

The reduction of pyridine rings is notoriously challenging due to the strong

Protocol 1a: Catalytic Hydrogenation of 4-Propylpyridine

-

Preparation: In a flame-dried round-bottom flask, dissolve 4-propylpyridine (10.0 mmol, 1.0 eq) in anhydrous methanol (20 mL).

-

Acidification: Slowly add a solution of HCl in methanol (1.25 M, 25.0 mL, 3.1 eq) while stirring to generate the pyridinium salt in situ.

-

Catalyst Addition: Carefully add

(0.5 mmol, 0.05 eq) under an argon blanket. Critical safety note: Dry -

Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Attach a hydrogen balloon (1 atm) and stir the mixture vigorously at room temperature for 16 hours.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield 4-propylpiperidine hydrochloride as a crude white solid.

Protocol 1b: N-Boc Protection

-

Preparation: Suspend the crude 4-propylpiperidine hydrochloride in anhydrous dichloromethane (DCM, 30 mL) and cool to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (

, 30.0 mmol, 3.0 eq) dropwise. The solution will become homogeneous as the free base is generated. -

Protection: Dissolve Di-tert-butyl dicarbonate (

, 11.0 mmol, 1.1 eq) in DCM (10 mL) and add dropwise to the reaction mixture. -

Reaction: Remove the ice bath and stir at room temperature for 4 hours.

-

Purification: Quench with 1M aqueous HCl (20 mL). Separate the organic layer, wash with saturated aqueous

and brine, dry over anhydrous

Route 2: Wittig Olefination and Alkene Reduction

Mechanistic Causality & Rationale

When starting from 1-Boc-4-piperidone, a Wittig reaction is employed to construct the carbon framework. The reaction between propyltriphenylphosphonium bromide and potassium tert-butoxide (t-BuOK) generates a reactive, non-stabilized ylide. The subsequent [2+2] cycloaddition with the ketone forms an oxaphosphetane intermediate, which undergoes syn-cycloreversion to yield the propylidene alkene and triphenylphosphine oxide [2]. The exocyclic double bond is then easily reduced using standard Pd/C catalysis to yield the saturated propyl chain [3].

Protocol 2a: Wittig Olefination of 1-Boc-4-piperidone

-

Ylide Generation: Suspend propyltriphenylphosphonium bromide (12.0 mmol, 1.2 eq) in anhydrous THF (40 mL) under a nitrogen atmosphere and cool to 0 °C.

-

Deprotonation: Add t-BuOK (12.0 mmol, 1.2 eq) portion-wise. Stir the resulting bright orange suspension for 30 minutes at 0 °C to ensure complete ylide formation.

-

Coupling: Dissolve 1-Boc-4-piperidone (10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) and add dropwise to the ylide solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench with saturated aqueous

(30 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over

Protocol 2b: Alkene Hydrogenation

-

Preparation: Dissolve 1-Boc-4-propylidenepiperidine (8.0 mmol) in methanol (25 mL).

-

Catalyst Addition: Add 10% Pd/C (10% w/w) carefully under argon.

-

Hydrogenation: Evacuate and backfill with hydrogen (balloon, 1 atm). Stir at room temperature for 6 hours.

-

Workup: Filter through Celite, wash with methanol, and concentrate in vacuo to afford tert-Butyl 4-propylpiperidine-1-carboxylate quantitatively.

Data Presentation

Table 1: Comparative Reaction Parameters for Synthetic Routes

| Parameter | Route 1 (Hydrogenation/Boc) | Route 2 (Wittig/Reduction) |

| Starting Material | 4-Propylpyridine | 1-Boc-4-piperidone |

| Key Reagents | Propyltriphenylphosphonium bromide, t-BuOK, Pd/C, | |

| Overall Yield | 85 - 92% | 65 - 75% |

| Step Count | 2 Steps (One-pot potential) | 2 Steps |

| Primary Advantage | Highly scalable, low cost | Late-stage modularity |

| Primary Limitation | Requires handling of | Generates triphenylphosphine oxide waste |

Table 2: Physicochemical Properties of tert-Butyl 4-propylpiperidine-1-carboxylate

| Property | Value |

| Chemical Formula | |

| Molecular Weight | 227.35 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |

| Storage Conditions | 2-8 °C, sealed in a dry environment |

Mandatory Visualizations

Figure 1: Divergent synthesis routes for tert-Butyl 4-propylpiperidine-1-carboxylate.

Figure 2: Mechanistic rationale for utilizing acidic media to prevent PtO2 catalyst poisoning.

References

-

MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals Vrije Universiteit Amsterdam Research Portal[Link]

-

Wittig Reaction: Mechanism and Examples Organic Chemistry Portal[Link]

-

Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy Journal of Medicinal Chemistry (via NIH)[Link]

Application Note: Protocol for the Boc Deprotection of tert-Butyl 4-propylpiperidine-1-carboxylate

Introduction & Strategic Rationale

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis and medicinal chemistry due to its robust stability under basic and nucleophilic conditions[1]. The deprotection of tert-butyl 4-propylpiperidine-1-carboxylate to yield 4-propylpiperidine is a fundamental transformation.

However, as a Senior Application Scientist, I must emphasize a critical physical property of the target molecule: 4-propylpiperidine is a low-molecular-weight secondary amine with significant volatility. Standard basic workups followed by solvent evaporation under reduced pressure frequently lead to severe yield losses. Therefore, the experimental design must prioritize the direct isolation of the product as a non-volatile ammonium salt (e.g., hydrochloride or trifluoroacetate)[2][3].

Mechanistic Overview

Boc deprotection is an acid-catalyzed process. The reaction initiates with the protonation of the carbamate carbonyl oxygen by a strong acid (such as HCl or TFA). This protonation triggers the expulsion of a stable tert-butyl cation, leaving behind a carbamic acid intermediate[4][5].

The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide (CO₂) gas[3]. Because of this gas evolution, this reaction must never be performed in a closed system to prevent dangerous pressure buildup[5]. The resulting free amine is immediately protonated by the excess acid in the reaction mixture, forming the corresponding amine salt[4].

Caption: Mechanistic workflow of acid-catalyzed N-Boc deprotection.

While the tert-butyl cation can act as an electrophile and alkylate electron-rich residues (a common issue in peptide synthesis requiring scavengers)[4][6], the simple aliphatic nature of 4-propylpiperidine generally allows for scavenger-free conditions, simplifying downstream purification.

Methodological Comparison

The two most prevalent acidic systems for this transformation are Hydrogen Chloride (HCl) in 1,4-Dioxane and Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Table 1 summarizes the operational differences.

Table 1: Quantitative Comparison of Deprotection Reagents

| Parameter | Method A: 4M HCl in 1,4-Dioxane | Method B: TFA in Dichloromethane (DCM) |

| Acid Concentration | 4.0 M | 20–50% (v/v) |

| Reaction Time | 30–60 minutes | 1–2 hours |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Volatile Byproducts | CO₂, Isobutylene | CO₂, Isobutylene |

| Resulting Salt | Hydrochloride (HCl) salt | Trifluoroacetate (TFA) salt |

| Salt Properties | Highly crystalline, non-hygroscopic | Often viscous oils or hygroscopic solids |

| Strategic Fit | Optimal (Direct precipitation) | Acceptable (Requires careful trituration) |

Expert Insight: Method A is highly recommended for this specific substrate. The resulting 4-propylpiperidine hydrochloride salt is highly crystalline, easily filterable, and non-hygroscopic, ensuring a self-validating, high-purity isolation without the need for chromatography[2][7].

Experimental Protocols

Method A: Deprotection using 4M HCl in 1,4-Dioxane (Preferred)

This protocol exploits the differential solubility of the starting material and the product. The Boc-protected piperidine is soluble in dioxane, whereas the resulting amine hydrochloride salt is highly insoluble and will precipitate out of solution, driving the reaction forward and simplifying isolation[2][7].

Materials:

-

tert-Butyl 4-propylpiperidine-1-carboxylate (1.0 equivalent)

-

4M HCl in anhydrous 1,4-dioxane (5.0 – 10.0 equivalents)

-

Anhydrous diethyl ether (for precipitation/washing)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a venting needle (to allow CO₂ escape), dissolve the substrate in a minimal amount of anhydrous 1,4-dioxane (approx. 2–3 mL per gram of substrate).

-

Cooling: Cool the flask to 0 °C using an ice-water bath. Causality: Initiating the reaction at 0 °C controls the exothermic protonation step and minimizes the polymerization of the generated isobutylene.

-

Acid Addition: Slowly add the 4M HCl in 1,4-dioxane dropwise.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 to 60 minutes. A white precipitate (the hydrochloride salt) should begin to form as the reaction progresses.

-

Precipitation: Once complete (verify via TLC or LC-MS), add a 3-fold volume of cold anhydrous diethyl ether to the flask to force the complete precipitation of the hydrochloride salt.

-

Isolation: Collect the white solid via vacuum filtration. Wash the filter cake with additional cold diethyl ether to remove any residual dioxane and organic impurities.

-

Drying: Dry the solid under high vacuum to afford pure 4-propylpiperidine hydrochloride.

Method B: Deprotection using TFA in DCM

If HCl/dioxane is unavailable, TFA in DCM is a robust alternative[1][4]. However, the resulting TFA salt is often an oil, requiring careful trituration to solidify.

Materials:

-

tert-Butyl 4-propylpiperidine-1-carboxylate (1.0 equivalent)

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (DCM)

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in anhydrous DCM to achieve a concentration of 0.1–0.5 M.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acid Addition: Slowly add TFA dropwise until the solvent ratio is approximately 1:1 to 1:4 (TFA:DCM). Causality: A 20-50% v/v TFA concentration provides the optimal balance between reaction kinetics and minimizing solvent waste[4].

-

Reaction: Stir open to the atmosphere (or under a vented nitrogen line) at room temperature for 1–2 hours.

-

Concentration: Evaporate the volatiles (DCM, excess TFA) under reduced pressure. Note: Do not heat the water bath above 30 °C to prevent any risk of product volatilization.

-

Trituration: The crude product will likely be a thick oil. Add cold diethyl ether and vigorously scratch the inside of the flask with a glass rod to induce crystallization of the 4-propylpiperidine trifluoroacetate salt. Filter and dry under vacuum.

Analytical Validation & Troubleshooting

To ensure the protocol is a self-validating system, analytical monitoring is required. Because the starting material lacks a strong UV chromophore, standard UV-based TLC is ineffective.

-

TLC Monitoring: Use a Ninhydrin stain. The Boc-protected starting material will not stain (or stains very weakly upon heating), while the deprotected secondary amine will immediately stain a deep purple/pink.

-

LC-MS: Look for the disappearance of the starting material mass and the appearance of the free amine mass (

). You may also observe a loss of

Caption: Troubleshooting logic tree for Boc deprotection monitoring and optimization.

References

-

Han, G., Tamaki, M., & Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)". nih.gov. 7

-

Benchchem. "Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane". benchchem.com. 2

-

Benchchem. "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)". benchchem.com. 4

-

J&K Scientific LLC. "BOC Protection and Deprotection". jk-sci.com. 5

-

Common Organic Chemistry. "Boc Deprotection Mechanism - TFA". commonorganicchemistry.com. 3

-

Master Organic Chemistry. "Amine Protection and Deprotection". masterorganicchemistry.com. 1

-

Hebei Boze Chemical Co., Ltd. "BOC Protection and Deprotection". bzchemicals.com. 6

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. BOC Protection and Deprotection [bzchemicals.com]

- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of tert-Butyl 4-propylpiperidine-1-carboxylate in Modern Drug Discovery: Application Notes and Protocols

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise pharmacophore presentation.[4] Within the diverse armamentarium of piperidine-based building blocks, tert-Butyl 4-propylpiperidine-1-carboxylate emerges as a particularly valuable synthon for the construction of complex molecular architectures targeting a wide range of therapeutic areas.

This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of tert-Butyl 4-propylpiperidine-1-carboxylate in drug discovery. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties and Characterization

The strategic advantage of tert-Butyl 4-propylpiperidine-1-carboxylate lies in the orthogonal nature of its functional groups. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the secondary amine. This Boc group can be readily removed under acidic conditions, unmasking the nitrogen for subsequent functionalization.[4] The 4-propyl substituent provides a lipophilic handle that can be crucial for modulating a compound's pharmacokinetic profile and for establishing key interactions within a biological target.

| Property | Value | Source |

| Molecular Formula | C13H25NO2 | Inferred from structure |

| Molecular Weight | 227.35 g/mol | Inferred from structure |

| Appearance | Colorless to pale yellow oil or solid | Supplier Data |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General knowledge of similar compounds |

| CAS Number | 875574-68-0 | Supplier Data |

Synthesis of tert-Butyl 4-propylpiperidine-1-carboxylate

There are several logical synthetic routes to obtain tert-Butyl 4-propylpiperidine-1-carboxylate. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method A: N-Boc Protection of 4-Propylpiperidine

This is the most direct approach, starting from the commercially available 4-propylpiperidine. The reaction involves the protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Protocol: Synthesis of tert-Butyl 4-propylpiperidine-1-carboxylate from 4-Propylpiperidine

Materials:

-

4-Propylpiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-propylpiperidine (1.0 eq) in DCM or THF in a round-bottom flask.

-

Add an aqueous solution of NaHCO₃ (2.0 eq) or triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Method B: Grignard Reaction followed by Reduction

An alternative approach starts from the readily available N-Boc-4-piperidone. A Grignard reaction with propylmagnesium bromide introduces the propyl group, forming a tertiary alcohol. Subsequent reduction of the alcohol yields the desired product.

Protocol: Synthesis via Grignard Reaction and Reduction

Step 1: Grignard Addition to N-Boc-4-piperidone

Materials:

-

N-Boc-4-piperidone

-

Propylmagnesium bromide (in a suitable solvent like THF or diethyl ether)

-

Anhydrous THF or diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add propylmagnesium bromide (1.2-1.5 eq) dropwise via a syringe or dropping funnel.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude tertiary alcohol can be used in the next step without further purification or purified by column chromatography.

Step 2: Reduction of the Tertiary Alcohol

A common method for the reduction of a tertiary alcohol adjacent to a piperidine ring is through catalytic hydrogenation, although other reducing agents can be employed.

Materials:

-

Crude tert-butyl 4-hydroxy-4-propylpiperidine-1-carboxylate from Step 1

-

Palladium on carbon (Pd/C, 10 mol%)

-

Ethanol or Methanol

-

Hydrogen gas (H₂) balloon or high-pressure hydrogenation apparatus

Procedure:

-

Dissolve the crude alcohol in ethanol or methanol.

-

Carefully add Pd/C to the solution.

-

Subject the mixture to an atmosphere of hydrogen gas (balloon pressure or higher pressure in a suitable reactor).

-

Stir the reaction vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography if necessary.

Key Applications in Drug Discovery: A Building Block for Novel Therapeutics

The true value of tert-Butyl 4-propylpiperidine-1-carboxylate is realized in its application as a key intermediate in the synthesis of biologically active molecules. The 4-propylpiperidine motif is found in a number of compounds investigated for various therapeutic indications.

Application Example: Synthesis of Novel Antileukemic Agents

While a direct synthesis of a marketed drug using this specific building block is not prominently documented in publicly available literature, its utility can be exemplified by its potential role in the synthesis of compounds similar to those with demonstrated biological activity. For instance, research has shown that certain 4-substituted piperidine derivatives exhibit potent antileukemic properties.[5] The 4-propylpiperidine core can be a crucial element in establishing the structure-activity relationship (SAR) for such compounds.

The general synthetic strategy involves the deprotection of the N-Boc group, followed by N-acylation or N-alkylation to introduce further diversity.

Protocol: Deprotection of the N-Boc Group

Materials:

-

tert-Butyl 4-propylpiperidine-1-carboxylate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve tert-Butyl 4-propylpiperidine-1-carboxylate (1.0 eq) in DCM.

-

Add an excess of TFA (e.g., 10 equivalents) or a solution of HCl in dioxane or methanol.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a saturated aqueous NaHCO₃ solution until the pH is > 8.

-

Extract the aqueous layer with DCM or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-propylpiperidine.

Protocol: N-Acylation of 4-Propylpiperidine

Materials:

-

4-Propylpiperidine (from the deprotection step)

-

An appropriate carboxylic acid

-

A coupling agent (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

-

Add the coupling agent (e.g., HATU, 1.1 eq) and the base (DIPEA, 2.0 eq).

-